4-[(2-chloro-4-nitrophenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide
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Overview
Description
4-[(2-chloro-4-nitrophenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloro-4-nitrophenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrophenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with a benzamide derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and controlled reaction environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2-chloro-4-nitrophenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
4-[(2-chloro-4-nitrophenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-chloro-4-nitrophenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-chloro-4-nitrophenoxy)methyl]piperidine hydrochloride
- 2-[(2-chloro-4-nitrophenoxy)methyl]pyridine
Uniqueness
Compared to similar compounds, 4-[(2-chloro-4-nitrophenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide exhibits unique structural features that may confer distinct chemical and biological properties. Its specific functional groups and molecular configuration can result in different reactivity and interactions compared to its analogs.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H23ClN4O4 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenoxy)methyl]-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]benzamide |
InChI |
InChI=1S/C22H23ClN4O4/c1-15-12-16(2)26(25-15)11-3-10-24-22(28)18-6-4-17(5-7-18)14-31-21-9-8-19(27(29)30)13-20(21)23/h4-9,12-13H,3,10-11,14H2,1-2H3,(H,24,28) |
InChI Key |
GWJGANXPLWLHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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